3-Pyridin-2-ylisoxazole-5-carboxylic acid
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Overview
Description
3-(Pyridin-2-yl)isoxazole-5-carboxylic acid is a heterocyclic compound that features both pyridine and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing environmental impact. The use of continuous flow reactors and green chemistry principles is being investigated to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(Pyridin-2-yl)isoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(Pyrazin-2-yl)isoxazole-3-carboxylic acid: Similar in structure but with a pyrazine ring instead of a pyridine ring.
3-(Pyridin-2-yl)isoxazole-4-carboxylic acid: Differing only in the position of the carboxylic acid group.
3-(Pyridin-3-yl)isoxazole-5-carboxylic acid: Similar but with the pyridine ring attached at a different position.
Uniqueness
3-(Pyridin-2-yl)isoxazole-5-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
716362-11-7 |
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Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-pyridin-2-yl-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) |
InChI Key |
JXIGVERNCHIKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
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